

In Vitro Anti-Tubercular Activity of C215: A Technical Overview

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Compound of Interest

Compound Name: C215

Cat. No.: B1663142

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Initial searches for a compound specifically designated "**C215**" with reported in vitro anti-tubercular activity did not yield specific results. The scientific literature readily available through broad searches does not contain data or experimental protocols for a molecule with this identifier in the context of Mycobacterium tuberculosis research.

Therefore, this guide will address the core requirements of the user's request by providing a representative framework for an in-depth technical guide on the in vitro anti-tubercular activity of a hypothetical novel compound, which we will refer to as "**C215**" for illustrative purposes. This will include standardized experimental protocols, data presentation formats, and visualizations that are commonly employed in the field of anti-tubercular drug discovery.

Data Presentation

The in vitro activity of a potential anti-tubercular agent is typically quantified through various assays. The data is best presented in a clear, tabular format to allow for easy comparison of different parameters.

Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of Compound **C215**

Assay Type	Mycobacterium tuberculosis Strain	Parameter	Value
Primary Activity	H37Rv (ATCC 27294)	MIC (µg/mL)	[Insert Value]
H37Rv (ATCC 27294)	MIC (µM)	[Insert Value]	
MBC (µg/mL)	[Insert Value]		
MBC (µM)	[Insert Value]		
Activity against Drug-Resistant Strains	Rifampicin-resistant strain	MIC (µg/mL)	[Insert Value]
Isoniazid-resistant strain	MIC (µg/mL)	[Insert Value]	
MDR Strain	MIC (µg/mL)	[Insert Value]	
Intracellular Activity	H37Rv-infected Macrophages (e.g., RAW 264.7)	EC ₅₀ (µM)	[Insert Value]
H37Rv-infected Macrophages (e.g., THP-1)	EC ₉₀ (µM)	[Insert Value]	
Cytotoxicity	Vero cells (ATCC CCL-81)	CC ₅₀ (µM)	[Insert Value]
HepG2 cells (ATCC HB-8065)	CC ₅₀ (µM)	[Insert Value]	
Selectivity Index (SI)	CC ₅₀ (Vero) / MIC (H37Rv)	-	[Insert Value]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; EC_{50/90}: 50%/90% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration; MDR: Multi-Drug Resistant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key in vitro anti-tubercular assays.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the MIC of a compound against *M. tuberculosis*.

Materials:

- Mycobacterium tuberculosis H37Rv (ATCC 27294)
- Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)
- Compound **C215** stock solution (in DMSO)
- Alamar Blue reagent
- 96-well microplates

Procedure:

- Bacterial Culture Preparation: *M. tuberculosis* H37Rv is grown to mid-log phase (OD₆₀₀ of 0.4-0.6) in 7H9 broth. The culture is then diluted to a final concentration of approximately 1×10^5 CFU/mL.
- Compound Dilution: A serial two-fold dilution of Compound **C215** is prepared in 7H9 broth in a 96-well plate.
- Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions.
- Incubation: The plate is incubated at 37°C for 7 days.
- Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.

- Second Incubation: The plate is incubated for another 24 hours.
- Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the growth of *M. tuberculosis* within macrophages.

Materials:

- Macrophage cell line (e.g., RAW 264.7 or THP-1)
- *Mycobacterium tuberculosis* H37Rv
- Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
- Compound **C215**
- Lysis buffer (e.g., 0.1% SDS)
- 7H10 agar plates

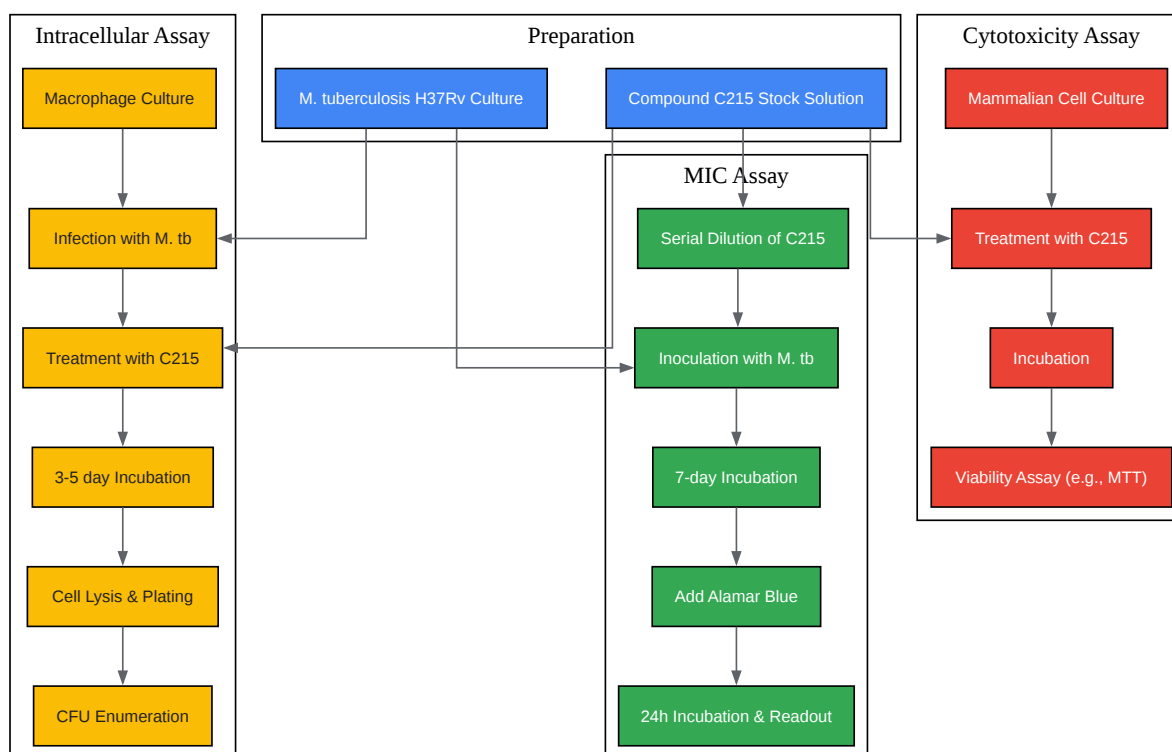
Procedure:

- Cell Seeding: Macrophages are seeded in a 24-well plate and allowed to adhere overnight.
- Infection: The adhered macrophages are infected with *M. tuberculosis* H37Rv at a specific multiplicity of infection (MOI), typically 1:10.
- Removal of Extracellular Bacteria: After a few hours of infection, the cells are washed to remove extracellular bacteria.
- Compound Treatment: Fresh medium containing serial dilutions of Compound **C215** is added to the infected cells.
- Incubation: The plates are incubated for 3-5 days.

- **Cell Lysis and Plating:** The macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on 7H10 agar.
- **CFU Enumeration:** After incubation of the agar plates for 3-4 weeks, the colony-forming units (CFU) are counted to determine the number of viable intracellular bacteria. The EC₅₀ and EC₉₀ values are calculated based on the reduction in CFU compared to untreated controls.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships.



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Caption: Workflow for in vitro anti-tubercular and cytotoxicity screening.

Disclaimer: The information provided above is a generalized representation based on standard practices in the field of tuberculosis research. The lack of specific data for a compound named "C215" necessitates this illustrative approach. Any resemblance to proprietary data is coincidental. For definitive information on any specific compound, please refer to peer-reviewed scientific literature and official documentation.

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